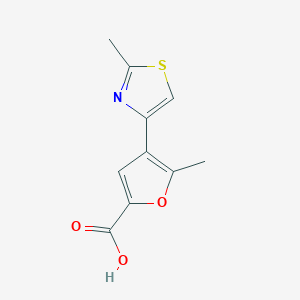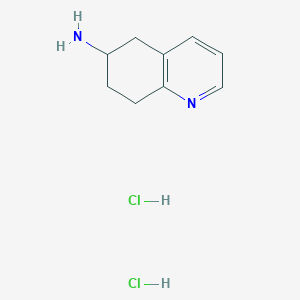
7-Chloro-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonamide
Descripción general
Descripción
7-Chloro-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonamide is a chemical compound with the molecular formula C9H10ClNO3S and a molecular weight of 247.7 g/mol . This compound is characterized by the presence of a benzofuran ring, which is a fused aromatic system containing both benzene and furan rings, along with a sulfonamide group and a chlorine atom at specific positions on the ring structure .
Mecanismo De Acción
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been found to interact with various targets leading to a range of biological activities .
Biochemical Pathways
Benzofuran derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing .
Result of Action
Some substituted benzofurans have shown significant cell growth inhibitory effects in different types of cancer cells .
Action Environment
The broad range of clinical uses of benzofuran derivatives indicates the diverse pharmacological activities of this series of compounds, suggesting that they may be influenced by various environmental factors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonamide typically involves the cyclization of o-hydroxyacetophenones under basic conditions . The process can be summarized as follows:
Starting Material: o-Hydroxyacetophenone
Reaction: Etherification and dehydrative cyclization
Conditions: Basic conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate
Product: Formation of the benzofuran ring system
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of transition-metal catalysis may be employed to facilitate the cyclization process .
Análisis De Reacciones Químicas
Types of Reactions
7-Chloro-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
7-Chloro-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Benzofuran: A parent compound with a similar ring structure but lacking the sulfonamide and chlorine groups.
2-Methylbenzofuran: Similar to 7-Chloro-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonamide but without the sulfonamide group.
Chlorobenzofuran: Contains a chlorine atom but lacks the sulfonamide group.
Uniqueness
This compound is unique due to the presence of both the sulfonamide and chlorine groups, which confer specific chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound for various applications in research and industry .
Propiedades
IUPAC Name |
7-chloro-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3S/c1-5-2-6-3-7(15(11,12)13)4-8(10)9(6)14-5/h3-5H,2H2,1H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMERWYAAWSZQTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C(=CC(=C2)S(=O)(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Dimethyl({[6-(piperazin-1-yl)pyridin-3-yl]methyl})amine](/img/structure/B1422946.png)

![2-chloro-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cycloheptyl]acetamide](/img/structure/B1422949.png)



![2-[3-(Trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B1422955.png)



![N-methyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine](/img/structure/B1422963.png)

